4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione is a heterocyclic compound featuring an oxazolidine ringThe oxazolidine ring is an important structural unit in many biologically active compounds and serves as a key intermediate in the synthesis of numerous chemical compounds .
Vorbereitungsmethoden
The synthesis of 4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione typically involves multicomponent reactions of 1,2-amino alcohols. The synthetic strategies can be categorized into three main groups:
Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.
Transition metal-catalyzed cascade reactions: These reactions utilize transition metals to facilitate the formation of the oxazolidine ring.
Extended one-pot asymmetric azaelectrocyclization: This approach allows for the synthesis of enantioenriched oxazolidines in a single reaction vessel.
Analyse Chemischer Reaktionen
4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring into its corresponding alcohols or amines.
Substitution: The oxazolidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles depending on the desired substitution product. Major products formed from these reactions include oxazolidinones, alcohols, amines, and substituted oxazolidines .
Wissenschaftliche Forschungsanwendungen
4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Oxazolidine derivatives are explored for their potential use as pharmaceuticals.
Wirkmechanismus
The mechanism by which 4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione exerts its effects is primarily through its interaction with biological molecules. The oxazolidine ring can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The specific molecular targets and pathways involved depend on the derivative of the compound and its intended application .
Vergleich Mit ähnlichen Verbindungen
4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione can be compared with other oxazolidine derivatives, such as:
- 2,2-Diethyl-3,4,5-triphenyl-oxazolidine
- 2,4-Diethyl-2-methyl-1,3-oxazolidine
- N-propargyloxazolidines
These compounds share the oxazolidine ring but differ in their substituents, which can significantly influence their chemical properties and applications.
Eigenschaften
CAS-Nummer |
10514-11-1 |
---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
4,4-diethyl-2-methyl-1,2-oxazolidine-3,5-dione |
InChI |
InChI=1S/C8H13NO3/c1-4-8(5-2)6(10)9(3)12-7(8)11/h4-5H2,1-3H3 |
InChI-Schlüssel |
LGBWBSNTFZKTSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)N(OC1=O)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.